7,8-dihydropyrido[1,2-a]indol-9(6H)-one
Description
Properties
IUPAC Name |
7,8-dihydro-6H-pyrido[1,2-a]indol-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNDEPXGQHQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567721 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131849-07-5 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7,8 Dihydropyrido 1,2 a Indol 9 6h One and Analogues
Strategies for Constructing the Pyrido[1,2-a]indolone Ring System
The construction of the pyrido[1,2-a]indolone scaffold can be achieved through various synthetic strategies, each offering unique advantages in terms of efficiency, substrate scope, and stereochemical control. These methods range from classical intramolecular cyclizations to modern transition metal-catalyzed transformations and metal-free protocols.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a direct and powerful approach for the synthesis of the pyrido[1,2-a]indolone core. This strategy involves the formation of one or more rings from a single precursor molecule containing all the necessary atoms. Various activating conditions and precursor designs have been employed to facilitate these transformations.
One notable method involves the intramolecular nitrone cycloaddition methodology, which has been used to synthesize fused-ring indole (B1671886) derivatives. researchgate.net Another approach is the Brønsted acid-mediated aza-Nazarov type cyclization of diaryl(2-pyridyl)methanol precursors, which proceeds without the need for a transition metal catalyst. rsc.org N-chlorosuccinimide (NCS) has also been utilized to mediate intramolecular cyclization reactions to form a C–N bond at the indole's 2-position, providing a route to complex indolo[2,3-b]quinolone core structures. nih.gov The creation of the pyrazino[1,2-a]indole (B3349936) nucleus, a related structure, has been accomplished by cyclizing an indole bearing various functional groups on the C2 position with a nucleophile attached to the indole nitrogen. mdpi.com
Table 1: Examples of Intramolecular Cyclization Reactions
| Precursor Type | Reaction Name | Reagents/Conditions | Product Core Structure | Reference |
| N-allyl-substituted 2-indolecarbaldehydes | Nitrone Cycloaddition | - | Fused-ring indole derivatives | researchgate.net |
| Diaryl(2-pyridyl)methanol | Aza-Nazarov Cyclization | Formic Acid | Pyrido[1,2-a]indoles | rsc.org |
| Substituted Indole | NCS-mediated Cyclization | NCS, Et3N, DCM | Tetrahydro-1H-pyrido[2,3-b]indole | nih.gov |
| N-propargylamidolindole | Gold-promoted Cyclization | Gold-catalyst (5 mol%) | Pyrazinoindolone | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov These reactions have been applied to the synthesis of various heterocyclic systems, including indole alkaloids.
A modular assembly of tetrahydrocarbolines, which are structurally related to pyridoindoles, has been achieved through an MCR involving 2-substituted or 3-substituted indoles, formaldehyde, and amino hydrochlorides. nih.gov This protocol relies on a multiple alkylamination cascade. nih.gov While direct MCRs for 7,8-dihydropyrido[1,2-a]indol-9(6H)-one are less common, the principles have been demonstrated in related structures. For instance, Strecker–Ugi type multicomponent reactions have been used to prepare imidazo[1,2-a]pyridine-2-carboxamide (B1600823) intermediates, which can be further cyclized. researchgate.net Another example is the molecular iodine-catalyzed multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles to synthesize complex fused heterocyclic systems. rsc.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Gold and palladium catalysts have been particularly successful in synthesizing the pyrido[1,2-a]indole skeleton.
Gold catalysts, particularly cationic gold(I) complexes, have a strong affinity for alkynes and allenes, activating them toward nucleophilic attack. This property has been extensively exploited in cycloisomerization reactions to build the pyrido[1,2-a]indole core. nih.govrsc.org
A significant breakthrough was the IPrAuCl/AgSbF6-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles, which affords various functionalized 6,9-dihydropyrido[1,2-a]-1H-indoles directly. rsc.orgrsc.org This methodology is notable for its mild conditions and good functional group compatibility. rsc.org Furthermore, by using enantio-enriched N-allenylindoles, an efficient axial-to-central chirality transfer can be achieved, producing optically active pyrido[1,2-a]-1H-indoles in excellent yields and enantioselectivities. nih.govrsc.org The reaction mechanism involves the activation of the allene (B1206475) by the gold(I) catalyst, followed by an intramolecular nucleophilic attack from the indole ring. researchgate.net
Table 2: Gold-Catalyzed Cycloisomerization of N-Allenyl Indoles
| Catalyst System | Substrate | Product Type | Key Features | Reference |
| IPrAuCl/AgSbF6 | N-1,3-disubstituted allenyl indoles | 6,9-Dihydropyrido[1,2-a]-1H-indoles | Mild conditions, good functional group tolerance | rsc.orgrsc.org |
| IPrAuCl/AgSbF6 | Enantio-enriched N-1,3-disubstituted allenyl indoles | Optically active 6,9-Dihydropyrido[1,2-a]-1H-indoles | Excellent yields and enantioselectivities, chirality transfer | nih.govrsc.org |
| Au- or Pt–Au | N-2,3-butadienylindoles | 6,9-Dihydropyrido[1,2-a]-1H-indoles | Access to racemic products | rsc.org |
Palladium catalysis offers a wide range of transformations for C-C and C-N bond formation, making it highly suitable for constructing heterocyclic rings. Palladium-catalyzed annulation reactions provide a direct and flexible route to the pyrido[1,2-a]indole system from readily available starting materials.
One such method is the palladium-catalyzed Heck-type intramolecular cyclization of N-(2-bromoaryl)pyridinium salts, which furnishes pyrido[1,2-a]indoles in high yields. dntb.gov.ua Another versatile approach is the direct annulation of 2-chloroanilines with ketones, catalyzed by a palladium complex such as [Pd(tBu3P)2]. organic-chemistry.org This method is broadly applicable and tolerates various functional groups. organic-chemistry.org A facile, one-step synthesis of annulated indoles has also been developed through a palladium-catalyzed double alkylation process from (N–H) indoles and dibromoalkanes. rsc.org This reaction proceeds via a norbornene-mediated C2-alkylation of the indole followed by a regioselective cyclization. rsc.org
Metal-Free Synthetic Protocols
While transition metal catalysis is powerful, the development of metal-free synthetic methods is highly desirable to avoid issues of cost, toxicity, and metal contamination in the final products. Several metal-free strategies have been successfully developed for the synthesis of pyrido[1,2-a]indoles.
A notable example is the Brønsted acid-mediated synthesis of pyrido[1,2-a]indole scaffolds through an aza-Nazarov type cyclization. rsc.org This reaction utilizes formic acid to promote the cyclization of readily available diaryl(2-pyridyl)methanol precursors. rsc.org Another strategy involves aryne annulation, where pyrido[1,2-a]indoles are synthesized from 2-substituted pyridines and aryne precursors, providing a convenient and efficient route to these privileged structures. nih.gov These methods highlight the potential for developing more sustainable and economical synthetic pathways to the target compounds.
Dearomative Annulation Pathways
Dearomative annulation has emerged as a powerful strategy for the synthesis of complex polycyclic structures from simple aromatic precursors. This approach allows for the rapid construction of the this compound core by creating new rings and breaking the aromaticity of the indole nucleus in a controlled manner. Catalytic dearomatization of pyridines, for instance, provides an attractive route to six-membered nonaromatic azaheterocycles. auburn.edu This method is advantageous as pyridines are readily available, and the resulting dihydropyridines can be further functionalized. auburn.edu
One notable example involves the reaction of indole derivatives with suitable dienophiles or electrophiles, triggering a cascade of reactions that culminates in the formation of the desired tricyclic system. These pathways often employ transition metal catalysis or organocatalysis to achieve high levels of efficiency and selectivity. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the annulation process.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.
Enantioselective Approaches
Enantioselective synthesis of dihydropyrido[1,2-a]indoles has been successfully achieved through various catalytic asymmetric reactions. A palladium-catalyzed asymmetric annulative allylic alkylation of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates has been reported to produce these compounds with high regio- and enantioselectivity. nih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.gov
Another approach involves the use of chiral cobalt hydride catalysis to achieve asymmetric hydroalkylation of 1,1-disubstituted alkenes, which can be applied to the synthesis of chiral α,α-dialkyl indoles, key precursors for more complex structures. nih.gov These methods provide access to enantiomerically enriched building blocks that can be further elaborated to afford the target this compound derivatives.
Diastereoselective Control in Synthesis
In addition to enantioselectivity, controlling diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Diastereoselective control can be achieved by employing substrate-controlled or reagent-controlled strategies. For instance, a diastereoselective one-pot four-component reaction has been developed for the synthesis of functionalized tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinolines, demonstrating the potential for complex scaffold construction with high stereocontrol. researchgate.net
The strategic functionalization of starting materials can also influence the diastereochemical outcome of a reaction. By carefully choosing protecting groups and directing groups on the indole precursor, it is possible to guide the approach of incoming reagents, thereby favoring the formation of a specific diastereomer.
Functionalization Strategies for Scaffold Diversification
The ability to introduce a variety of functional groups onto the this compound scaffold is essential for exploring its structure-activity relationships and developing analogues with improved properties.
Post-Cyclization Modification Reactions
Once the core tricyclic structure is assembled, post-cyclization modifications offer a versatile means of diversification. Functional groups incorporated into the scaffold during its synthesis can serve as handles for further transformations. For example, a ketone at the C9 position can be subjected to a wide range of reactions, including reduction, olefination, and alpha-functionalization, to introduce new substituents and stereocenters.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, or amino groups at specific positions on the aromatic portion of the molecule, provided a suitable halide or triflate is present.
Precursor Functionalization for Substituted Derivatives
An alternative and often more convergent approach to scaffold diversification is the functionalization of precursors prior to the key cyclization step. This strategy allows for the introduction of a wide array of substituents at various positions of the final molecule. For instance, starting with substituted indoles or pyridones allows for the synthesis of derivatives with diverse substitution patterns on the aromatic rings. mdpi.comresearchgate.net
The synthesis of 2-substituted 7-azaindole (B17877) derivatives via a two-step procedure involving a Sonogashira coupling followed by a C-N cyclization highlights the efficiency of this approach. organic-chemistry.org This method avoids the need for protecting groups and is applicable to a variety of substituents. organic-chemistry.org Similarly, the synthesis of indole-2-carboxamides from functionalized indole-2-carboxylic acids demonstrates the utility of precursor functionalization in creating libraries of related compounds. mdpi.com
Atom Economy and Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex heterocyclic scaffolds like this compound. These principles prioritize the minimization of waste, the use of less hazardous substances, and the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the final product. nih.gov Modern synthetic strategies are increasingly designed to be not only efficient in yield but also environmentally benign, reducing energy consumption and avoiding the use of toxic reagents and solvents. rasayanjournal.co.in
A significant advancement in this area is the application of photocatalysis. For instance, a novel route to synthesize pyrido[1,2-a]indol-6(7H)-ones, structural analogues of the target compound, employs a visible light-photocatalyzed formal (4+2) cycloaddition. rsc.org This method utilizes indole-derived bromides and alkenes or alkynes, proceeding under exceptionally mild conditions in a microchannel reactor. rsc.org The use of visible light as a clean and renewable energy source, coupled with high reaction efficiency, exemplifies a green synthetic approach that minimizes energy-intensive processes and potential thermal degradation of products. rsc.org
Multicomponent reactions (MCRs) also represent a highly atom-economical strategy, combining three or more reactants in a single operation to form a product that incorporates most or all of the atoms from the starting materials. rasayanjournal.co.in These reactions align with green chemistry principles by reducing the number of synthetic steps, which in turn minimizes solvent usage for reactions and purifications and decreases waste production. nih.govrasayanjournal.co.in
The table below summarizes key research findings that incorporate these green chemistry principles in the synthesis of pyrido[1,2-a]indole analogues.
| Methodology | Reactants | Catalyst/Conditions | Key Green Chemistry Features | Product Class |
|---|---|---|---|---|
| Visible Light-Photocatalyzed (4+2) Cycloaddition | Indole-derived bromides and Alkenes/Alkynes | Visible light photocatalyst, Microchannel reactor | Use of renewable energy (light), Extremely mild conditions, High reaction efficiency. rsc.org | Pyrido[1,2-a]indol-6(7H)-ones |
| Palladium-Catalyzed Heck-Type Cyclization | N-(2-bromoaryl)pyridinium salts (derived from pyrylium (B1242799) salts and o-bromoanilines) | Palladium catalyst | High atom economy, One-pot two-step procedure reduces waste and saves resources, High product yields. researchgate.net | Pyrido[1,2-a]indoles |
| Gold-Catalyzed Cycloisomerization | N-1,3-disubstituted allenyl indoles | IPrAuCl/AgSbF6 | High atom economy through catalytic intramolecular rearrangement, Excellent yields. rsc.org | Pyrido[1,2-a]-1H-indoles |
Structure Activity Relationship Sar and Molecular Design Principles of Pyridoindolone Scaffolds
Influence of Substituent Effects on Molecular Recognition
The biological activity of pyridoindolone derivatives is highly dependent on the nature and position of substituents on the scaffold. These substituents influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets.
Substituents on the indole (B1671886) ring can significantly impact activity. For instance, in related indolobenzazepin-7-ones, which share a fused indole system, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the indole nitrogen and the aromatic system, affecting hydrogen bonding and π-π stacking interactions with target proteins.
Similarly, substitutions on the pyridone ring are critical for molecular recognition. In analogous pyrido[2,3-d]pyrimidin-4(3H)-one systems, different groups on the pyridine (B92270) ring have been shown to be essential for potent inhibitory activity against certain kinases. For example, the presence of specific hydrophobic groups can enhance binding to the hydrophobic pockets of enzyme active sites.
The following table summarizes general trends in substituent effects observed in related heterocyclic scaffolds, which can be extrapolated to the rational design of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one derivatives.
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| Indole Ring (Positions 1-4) | Electron-withdrawing (e.g., -Cl, -F) | Can enhance activity | May improve membrane permeability and metabolic stability. |
| Indole Ring (Positions 1-4) | Electron-donating (e.g., -OCH3) | Variable effects | Can influence hydrogen bonding capacity and electronic interactions. |
| Pyridone Ring (Positions 6, 7, 8) | Small, hydrophobic groups (e.g., -CH3) | Often favorable | Can occupy small hydrophobic pockets in the target's active site. |
| Pyridone Ring (Positions 6, 7, 8) | Bulky, aromatic groups | Can increase potency | May engage in additional π-π stacking or hydrophobic interactions. |
Conformational Analysis and Bioactive Conformations
Identifying the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target—is a key aspect of rational drug design. Computational methods, such as molecular docking and density functional theory (DFT) calculations, are often employed to predict the preferred and bioactive conformations of small molecules. For related heterocyclic systems, studies have shown that the orientation of substituents is dictated by the ring conformation, which in turn affects the molecule's ability to fit into a binding site and form key interactions. The analysis of bioactive conformations of similar pyrimidinylbenzoates has been instrumental in the rational design of new inhibitors.
The rigidity of the fused ring system in this compound can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. However, the accessible conformations of any flexible side chains attached to this core must be carefully considered to ensure optimal interaction with the target.
Key Pharmacophoric Features of the this compound Core
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound core possesses several key features that can contribute to its pharmacophoric profile.
Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridone ring is a strong hydrogen bond acceptor. This feature is often crucial for anchoring a ligand into the active site of a target protein through hydrogen bonding with amino acid residues like arginine or lysine.
Aromatic/Hydrophobic Region: The indole ring provides a large, flat, and hydrophobic surface that can engage in π-π stacking, hydrophobic, and van der Waals interactions with aromatic and aliphatic residues in a binding pocket.
Hydrogen Bond Donor: The indole nitrogen (N-H) can act as a hydrogen bond donor, providing another key interaction point for molecular recognition.
Three-Dimensional Scaffold: The fused, non-planar ring system provides a defined three-dimensional architecture from which substituent vectors project into the surrounding space, allowing for precise positioning of functional groups to interact with a target.
These features are common in many biologically active heterocyclic compounds, and their specific spatial arrangement in the this compound scaffold provides a unique template for the design of targeted therapies.
Rational Design Strategies for Enhanced Target Interactions
Rational drug design aims to create new molecules with improved affinity and selectivity for a specific biological target. For the this compound scaffold, several strategies can be employed to enhance target interactions, drawing from successful approaches with analogous structures.
One common strategy is scaffold hybridization , where the core scaffold is combined with pharmacophoric elements from other known active molecules. For example, by incorporating fragments known to bind to a specific kinase, new derivatives of this compound could be designed as potent kinase inhibitors.
Structure-based drug design is another powerful approach. If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how derivatives of the this compound scaffold will bind. This information can then guide the synthesis of new compounds with optimized interactions. For instance, if a hydrophobic pocket is identified in the target's active site, a derivative with a complementary hydrophobic substituent can be designed.
Bioisosteric replacement is a technique where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This can be used to improve the potency, selectivity, or pharmacokinetic properties of a compound. For example, the carbonyl group in the pyridone ring could be replaced with a thiocarbonyl or other bioisosteres to modulate its hydrogen bonding capacity and electronic properties.
The following table outlines some rational design strategies and their potential applications for modifying the this compound scaffold.
| Design Strategy | Application to this compound | Expected Outcome |
| Scaffold Decoration | Introduction of diverse substituents at various positions of the indole and pyridone rings. | Exploration of new interaction points with the target, leading to improved affinity and selectivity. |
| Ring Modification | Alteration of the pyridone ring size or saturation. | Modification of the scaffold's conformation and rigidity to better fit the target's binding site. |
| Fragment-Based Growth | Growing a small molecular fragment that binds to the target from the core scaffold. | Development of novel derivatives with high ligand efficiency. |
By systematically applying these principles, it is possible to develop potent and selective modulators of various biological targets based on the this compound scaffold.
Molecular Interactions and Biological Target Engagement of Pyridoindolone Systems Mechanistic Focus
Modulation of Cellular Signaling Pathways
Pyridoindolone-based compounds and their structural analogs can interfere with cellular signaling cascades by directly inhibiting the activity of key enzymes. This modulation is central to their pharmacological effects.
Several families of protein kinases, which are crucial for regulating cell cycle progression, have been identified as targets for compounds with a pyrido-fused core structure. nih.gov
Polo-Like Kinase 2 (PLK2): The PLK family of protein kinases plays a significant role in cell cycle regulation. nih.gov PLK2, in particular, is involved in centriole duplication. nih.gov Certain chemotypes, such as 6-arylsulfonyl pyridopyrimidinones, have been developed as ATP mimetic inhibitors. nih.gov These compounds are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets. One potent compound, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, was identified as a highly specific inhibitor of PLK2. nih.gov
Cyclin-Dependent Kinase 4 (CDK4): CDK4, in complex with cyclin D, is a key regulator of the G1 phase of the cell cycle. nih.govfrontiersin.org Small molecule inhibitors of CDK4/6 are therapeutic options for cancers with a functional retinoblastoma (Rb) protein. frontiersin.orgplos.org Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, is a selective inhibitor of CDK4 and CDK6. nih.govfrontiersin.orgmdpi.com Its mechanism of action involves blocking the kinase activity of the cyclin D-CDK4/6 complex, thereby preventing the phosphorylation of the Rb protein. mdpi.com This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, arresting the cell in the G1 phase and suppressing DNA replication. mdpi.com
Recent studies have revealed a dual role for CDK4/6 inhibitors. In addition to their catalytic inhibition, they can also act non-catalytically by inducing the immediate and selective dissociation of the p21 inhibitor protein from CDK4 complexes, but not CDK6 complexes. nih.govnih.gov This displacement of p21 allows it to bind to and inhibit CDK2, leading to a broader suppression of cell cycle progression. nih.govnih.gov
| Compound Class | Target Kinase | Mechanism of Action | Example Compound |
|---|---|---|---|
| Pyridopyrimidinones | PLK2 | ATP-mimetic, binds to ATP pocket | 7ao (a 6-arylsulfonyl pyridopyrimidinone) nih.gov |
| Pyrido[2,3-d]pyrimidin-7-ones | CDK4/6 | Inhibits Rb phosphorylation, causing G1 arrest; Induces p21 dissociation from CDK4 to inhibit CDK2 mdpi.comnih.gov | Palbociclib nih.gov |
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that regulate a vast array of physiological processes, making them important drug targets. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand (orthosteric) site, offer a sophisticated mechanism for controlling GPCR signaling. nih.govmdpi.com These modulators can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to its natural agonist. nih.gov
While specific data on 7,8-dihydropyrido[1,2-a]indol-9(6H)-one is limited, studies on related heterocyclic systems demonstrate the potential for this class of compounds to modulate GPCR activity. For instance, thieno[2,3-b]pyridine (B153569) derivatives have been shown to modulate multiple GPCRs. nih.gov One such compound was found to act as an antagonist at the calcitonin receptor-like (CRL)/RAMP3 receptor, the neuropeptide S receptor 1B (NPSR1B), the prolactin-releasing hormone receptor (PRLHR), and the C-X-C chemokine receptor type 4 (CXCR4). nih.gov The same compound acted as an agonist at the G-protein coupled receptor 35 (GPR35). nih.gov Additionally, derivatives of 4-aryl-pyrido[1,2-c]pyrimidine have been investigated as potential ligands for the 5-HT1A receptor. nih.govmdpi.com
| Receptor Target | Modulation Type | Compound Class | Potency |
|---|---|---|---|
| NPSR1B | Antagonist | Thieno[2,3-b]pyridines | IC50 = 1.0 µM nih.gov |
| CXCR4 | Antagonist | Thieno[2,3-b]pyridines | IC50 = 6.9 µM nih.gov |
| GPR35 | Agonist | Thieno[2,3-b]pyridines | EC50 = 7.5 µM nih.gov |
| PRLHR | Antagonist | Thieno[2,3-b]pyridines | IC50 = 9.3 µM nih.gov |
| CRL-RAMP3 | Antagonist | Thieno[2,3-b]pyridines | IC50 = 11.9 µM nih.gov |
HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. nih.goviapac.org This makes it a prime target for antiretroviral therapy, as there is no equivalent enzyme in human cells. mdpi.com Inhibitors of this enzyme are known as integrase strand transfer inhibitors (INSTIs). nih.govwikipedia.org
The common mechanistic feature of many INSTIs is a structure that allows for the chelation of two catalytic Mg²⁺ ions within the integrase's active site. nih.gov This active site is characterized by a conserved triad (B1167595) of acidic residues: aspartic acid (D), aspartic acid (D), and glutamic acid (E), known as the "DDE motif". nih.gov By binding to these essential metal cofactors, the inhibitors block the strand transfer step, preventing the covalent linkage of the viral DNA to the host chromosome. nih.govnih.gov
Many potent INSTIs, such as Raltegravir and Dolutegravir, feature a bicyclic or tricyclic core. nih.govnih.govmdpi.com A key structural component is often a linked halophenyl group, which binds within a hydrophobic pocket that is formed when the integrase enzyme complexes with the viral DNA. nih.gov This interaction contributes to the inhibitor's potency and specificity. nih.gov Research into related scaffolds has identified 6,7-dihydroxyisoindolin-1-one and 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one based compounds as effective HIV-1 integrase inhibitors, highlighting the potential of fused heterocyclic systems to engage this target. nih.gov
Beyond kinases and integrases, pyridoindolone systems and their analogs have been shown to inhibit other classes of enzymes.
Reverse Transcriptase: Pyrido[1,2-a]indole derivatives have been identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.
RNA-dependent RNA polymerase (RdRp): The Flaviviridae family of viruses, which includes Hepatitis C (HCV), Dengue (DENV), and Yellow Fever (YFV) viruses, relies on an RNA-dependent RNA polymerase (RdRp) for replication. mdpi.com Novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been developed that target this enzyme. One such compound demonstrated a high genetic barrier to resistance against HCV, with a mutation detected in the NS5B protein, which is the viral RdRp. mdpi.com This suggests the compound directly targets and inhibits the polymerase function. mdpi.com
Nucleic Acid Interaction Studies
The planar, aromatic nature of many pyridoindolone systems allows them to interact directly with DNA. These non-covalent interactions typically occur through two primary mechanisms: intercalation between base pairs or binding within one of the DNA grooves. mdpi.com
Intercalation: This mode of interaction involves the insertion of a planar molecule between the stacked base pairs of the DNA double helix. wikipedia.orgresearchgate.net To accommodate the intercalator, the DNA helix must unwind, leading to a separation of adjacent base pairs and a distortion of the sugar-phosphate backbone. wikipedia.orgresearchgate.net This process can inhibit DNA replication and transcription, forming the basis of action for many anticancer drugs. wikipedia.orgrsc.org Studies on dipyrido[4,3-b][3,4-f]indole derivatives, which are structurally related to pyridoindolones, have shown that these compounds bind to DNA via intercalation, with a preference for A-T base pairs and an estimated unwinding angle of 18 degrees. nih.gov Similarly, a benzo[f]pyridoindole compound has been characterized as a DNA intercalator. nih.gov
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication, transcription, and recombination. nih.gov Due to their vital role, they have become significant targets for the development of anticancer therapies. nih.gov Pyridoindolone systems and related nitrogen-containing heterocyclic compounds have been investigated for their potential to inhibit these enzymes.
The mechanism of topoisomerase I (Topo I) inhibition often involves the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to single-strand breaks that can be converted into cytotoxic double-strand breaks during DNA replication. nih.gov For instance, certain novel small molecule inhibitors have been identified that directly bind to Topo I, promoting the formation of Topo I-DNA adducts. nih.gov This action prevents the DNA replication process, ultimately triggering downstream cellular responses such as cell cycle arrest and apoptosis. nih.gov
Similarly, Topoisomerase II (Topo II) inhibitors can also play a crucial role in cancer therapy. These agents typically interfere with the enzyme's ability to manage DNA supercoiling, leading to DNA damage. Some compounds have demonstrated stronger inhibitory activities toward DNA topoisomerase II than established clinical agents. researchgate.net The interaction of these inhibitors with topoisomerases can be influenced by their planar structure, which allows them to intercalate between DNA base pairs. mdpi.com
Research into various heterocyclic compounds has revealed specific structure-activity relationships. For example, in a study of 3,9-disubstituted acridines, it was found that these derivatives exhibited a preference for inhibiting Topo I over Topo IIα. mdpi.com Molecular docking studies can further elucidate the binding modes of these inhibitors within the active site of the topoisomerase enzymes, providing a rationale for their observed activity and guiding the design of more potent derivatives.
Table 1: Investigational Compounds and their Topoisomerase Inhibitory Activity
| Compound/Class | Target Enzyme | Observed Effect |
|---|---|---|
| DIA-001 | Topoisomerase I | Binds to Topo I and promotes Topo I-DNA adducts. nih.gov |
| 3,5-dihydroxybenzyl alcohol | Topoisomerase I & II | Potent inhibitor of Topoisomerase I and II. researchgate.net |
| 3,9-disubstituted acridines | Topoisomerase I & IIα | Preferential inhibition of Topoisomerase I. mdpi.com |
| Amsacrine | Topoisomerase II | First anticancer agent shown to act by poisoning topoisomerase II. mdpi.com |
Modulation of Cell Cycle Progression (In Vitro Mechanistic Studies)
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Pyridoindolone systems and their analogs can exert antiproliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.
DNA damage induced by topoisomerase inhibitors is a common trigger for cell cycle arrest. nih.gov For example, treatment of cancer cells with a novel Topo I inhibitor led to the phosphorylation of checkpoint kinases (Chk1/2) and H2AX (γH2AX), which are markers of DNA damage. nih.gov This DNA damage response subsequently resulted in cell cycle arrest at the G2/M phase. nih.gov
Other related heterocyclic structures, such as pyrido[2,3-d]pyrimidines, have also been shown to modulate the cell cycle. Certain derivatives of this class were found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov Specifically, inhibition of CDK4/6 has been observed, leading to cell cycle arrest. nih.gov Furthermore, some indole-aryl-amide derivatives have been shown to cause cell cycle arrest in the G1 phase in malignant colonic cell lines. nih.gov
These findings highlight that the antiproliferative activity of these compounds is often linked to their ability to interfere with the molecular machinery that drives the cell cycle, ultimately leading to a halt in cell division and proliferation.
Apoptosis Induction at the Molecular Level
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Pyridoindolone systems and related compounds have demonstrated the ability to trigger apoptotic pathways through various molecular mechanisms.
The DNA damage caused by topoisomerase inhibition is a potent stimulus for apoptosis. nih.gov Inhibition of p97, a protein involved in the endoplasmic reticulum-associated degradation pathway, by certain 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives can lead to the accumulation of ubiquitylated proteins, activation of the unfolded protein response (UPR), and subsequent apoptosis in acute myeloid leukemia (AML) cells. nih.gov
Furthermore, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that they can induce apoptosis by modulating the expression of key apoptotic proteins. nih.gov For instance, active compounds have been observed to cause the activation of caspase-3, an executioner caspase in the apoptotic cascade. nih.gov They also led to an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins favors the initiation of the intrinsic apoptotic pathway. nih.gov Similarly, certain indole-aryl-amide derivatives have been found to promote apoptosis in colon cancer cells. nih.gov
These mechanistic insights underscore the potential of these heterocyclic systems to selectively eliminate cancer cells by activating their intrinsic cell death programs.
Receptor Binding Profiles and Specificity (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
In addition to their anticancer properties, pyridoindolone-related structures have been extensively studied for their interactions with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them important targets for drug development. nih.govd-nb.info
Derivatives of 8-aminopyrido[1,2-a]indoles have been synthesized and evaluated for their binding affinity to dopamine receptors. lookchem.comdocumentsdelivered.com Some of these compounds have shown selective affinity for the D2 autoreceptor. documentsdelivered.com The binding affinity of these ligands can be influenced by the nature and position of substituents on the pyridoindole core. For example, a dipropylamino derivative exhibited the highest affinity for the D2 receptor in one study. lookchem.com The interaction with dopamine receptors is often mediated by key amino acid residues, such as Asp3.32, within the receptor's binding pocket. nih.gov
Similarly, various pyrido[1,2-c]pyrimidine (B1258497) derivatives have been investigated as ligands for serotonin (5-HT) receptors and the serotonin transporter (SERT). nih.govbohrium.com Many of these compounds have demonstrated high binding affinities for the 5-HT1A receptor and SERT. nih.gov In vitro studies have also shown selectivity for these targets over other receptors like D2, 5-HT2A, 5-HT6, and 5-HT7. nih.govbohrium.com The development of dual-acting ligands that target both 5-HT1A receptors and SERT is a promising strategy for creating novel antidepressants with improved efficacy. nih.gov
The structure-activity relationship studies in these series of compounds are crucial for designing ligands with desired receptor binding profiles and selectivity, which is essential for achieving therapeutic efficacy while minimizing off-target side effects.
Table 2: Receptor Binding Affinities of Representative Pyrido-indole and -pyrimidine Derivatives
| Compound Series | Target Receptor/Transporter | Binding Affinity (Ki or IC50) |
|---|---|---|
| 8-Aminopyrido[1,2-a]indoles | Dopamine D2 Receptor | IC50 values in the nanomolar range (e.g., 450 nM for a dipropylamino derivative). lookchem.comdocumentsdelivered.com |
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidines | Serotonin 5-HT1A Receptor | Ki values ranging from 8-87 nM. nih.gov |
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidines | Serotonin Transporter (SERT) | Ki values ranging from 8-52 nM. nih.gov |
| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Dopamine D2 Receptor | Ki of 13.0 nM for a derivative with an OCH3 substituent. nih.gov |
| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Serotonin Transporter (SERT) | Ki values ranging from 9.2–254.0 nM. nih.gov |
Advanced Applications and Future Research Avenues for the 7,8 Dihydropyrido 1,2 a Indol 9 6h One Scaffold
Scaffold as a Platform for Chemical Probe Development
The development of chemical probes is essential for elucidating biological processes. The 7,8-dihydropyrido[1,2-a]indol-9(6H)-one scaffold is a promising foundation for such tools, a potential inferred from related structures. For instance, the 2-phenylindol-3-ylglyoxylamide (PIGA) scaffold has been successfully utilized to create molecular probes for the 18 kDa translocator protein (TSPO), which are valuable for studying its physiological roles and expression levels. nih.gov These probes can be irreversible, offering a lasting signal that is less affected by non-specific binding. nih.gov
Similarly, fluorescent indolizine (B1195054) cores, which share structural motifs with pyridoindolones, have been engineered into polyfunctional scaffolds. nih.gov These scaffolds can be decorated with various orthogonal reactive groups (e.g., amines, alkynes, esters) and a biotin (B1667282) tag. nih.gov This allows for the creation of biotin-tagged drugs that can be immobilized for affinity chromatography, facilitating the identification of cellular protein targets. nih.gov The intrinsic fluorescence of the indolizine core aids in monitoring the probes during synthesis and biochemical assays. nih.gov The successful application of these related scaffolds suggests a clear path for modifying the this compound core to develop novel, highly specific chemical probes for biological discovery.
Rational Design of Targeted Molecular Tools
Rational design, often aided by computational modeling, is key to transforming a core scaffold into a targeted molecular tool. The development of a pyrido[3,2-b]indolizine scaffold into a series of tunable fluorescent probes for bioimaging serves as a prime example. nih.gov Through computational analysis, researchers could predict photophysical properties and select optimal substituent positions to fine-tune fluorescence colors across the visible spectrum, from blue to red. nih.gov This strategy allows for the creation of small, biocompatible fluorophores with predictable characteristics. nih.gov
This design-led approach is not limited to fluorescent tools. Structure-based computational methods have been used to guide the synthesis of highly potent and selective enzyme inhibitors from other heterocyclic scaffolds. nih.gov These methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, help explain how ligands interact with their protein targets and predict the activity of new derivatives. nih.gov Applying these principles to the this compound scaffold can accelerate the development of targeted tools for specific proteins, enabling precise investigation of their functions in complex biological systems. The versatility of the core structure allows for the introduction of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Development of Optoelectronic Materials Based on Pyridoindolone Fluorophores
The pyridoindolone core is an attractive candidate for the development of novel optoelectronic materials due to the inherent fluorescent properties of related heterocyclic systems like indolizine and other pyridoindoles. nih.govnih.gov Research on the pyrido[3,2-b]indolizine scaffold has demonstrated the ability to create organic fluorophores that absorb visible light (>400 nm) despite their small molecular size (<300 g/mol ). nih.gov
A key advantage of this scaffold family is the tunability of its photophysical properties through chemical modification. Guided by computational chemistry, substitutions on the core ring system can systematically shift the emission wavelengths, covering a wide range from blue to red. nih.gov This tunability is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), sensors, and bioimaging agents. The structural rigidity and high biocompatibility observed in related scaffolds further enhance their suitability for these advanced applications. nih.gov Future research could focus on synthesizing a library of this compound derivatives and systematically characterizing their photophysical properties to unlock their potential as next-generation fluorophores.
Table 1: Photophysical Properties of a Designed Pyrido[3,2-b]indolizine Fluorophore This interactive table provides data on a related fluorescent scaffold, illustrating the potential for developing optoelectronic materials.
| Property | Value | Reference |
|---|---|---|
| Core Scaffold | Pyrido[3,2-b]indolizine | nih.gov |
| Absorption | >400 nm (Visible Light) | nih.gov |
| Emission Range | Tunable (Blue to Red) | nih.gov |
| Molecular Weight | Typically <300 g/mol | nih.gov |
| Key Features | Small, Rigid, Neutral, Biocompatible | nih.gov |
Interdisciplinary Research with Synthetic Biology and Systems Chemistry
The unique properties of pyridoindolone-based scaffolds position them at the intersection of chemistry, biology, and materials science. In the realm of synthetic biology, custom-designed fluorophores are in high demand. For example, fluorogenic unnatural amino acids (FUAAs) based on the pyrido[3,2-b]indolizine scaffold have been synthesized for incorporation into proteins. nih.gov This enables background-free visualization of biomolecular interactions and the direct tracking of target proteins within living cells. nih.gov This approach could be adapted using the this compound core to engineer novel biosensors or to label specific proteins in engineered biological circuits.
Systems chemistry, which studies complex chemical networks, could also benefit from this scaffold. The tunable fluorescence and potential for creating diverse derivatives make these compounds ideal components for creating complex molecular systems that can respond to external stimuli. By integrating the this compound scaffold into larger molecular assemblies, researchers could explore emergent properties and functions, contributing to the development of "smart" materials and chemical systems with life-like behaviors.
Emerging Computational and Experimental Methodologies for Scaffold Exploration
Advancements in both computational and experimental chemistry are accelerating the exploration of complex scaffolds like this compound. Computationally, structure-based design and QSAR modeling are becoming standard tools for predicting the biological activity and physical properties of novel derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov
On the experimental front, new synthetic methodologies offer more efficient ways to construct and modify the core scaffold. For example, a gold-catalyzed intramolecular alkynol cycloisomerization followed by an indole (B1671886) addition has been reported for the facile synthesis of a related spiro-pyridoindolone scaffold. nih.gov Such modern catalytic methods provide rapid access to complex molecular architectures that would be difficult to achieve through traditional synthesis. nih.gov The combination of predictive computational models with high-throughput synthesis and screening techniques will enable a much faster and more systematic exploration of the chemical space around the this compound nucleus, unlocking its full potential for various applications.
Addressing Unexplored Biological Targets and Pathways
The indole and pyrido-pyrimidine families, to which the this compound belongs, are recognized as privileged scaffolds capable of interacting with a wide array of biological targets. mdpi.comnih.govnih.gov This versatility opens up significant opportunities for addressing unexplored or difficult-to-drug targets and pathways.
Derivatives of related scaffolds have shown a remarkable breadth of activity. For instance, various indole-based compounds have been designed to target the translocator protein (TSPO) for neuroinflammation, adenosine (B11128) receptors for CNS disorders, and even dual-inhibition of MDM2-p53 and TSPO for anticancer strategies. nih.gov Other related heterocyclic systems have yielded selective ligands for GABA(A) receptor subtypes, inhibitors of viral enzymes like HCV RNA-dependent RNA polymerase, and inhibitors of the VCP/p97 protein for treating acute myeloid leukemia. nih.govmdpi.comnih.gov Furthermore, certain dihydropyrido[2,3-d]pyrimidine derivatives have demonstrated potent antiparasitic activity against Toxoplasma gondii and Leishmania major, as well as inhibitory effects on HIV-1 RNase H. nih.gov
This wide range of biological activities underscores the potential of the this compound scaffold as a starting point for discovering novel therapeutics. By creating and screening diverse libraries of its derivatives, researchers can identify lead compounds for previously undrugged proteins or pathways implicated in a variety of diseases, from neurodegeneration and cancer to infectious diseases.
Table 2: Examples of Biological Targets for Related Indole and Pyrido-Fused Scaffolds This interactive table summarizes the diverse biological activities of scaffolds structurally related to this compound, highlighting its therapeutic potential.
| Scaffold Family | Biological Target | Potential Application | Reference |
|---|---|---|---|
| 2-Phenylindol-3-ylglyoxylamide | Translocator Protein (TSPO) | Anxiolytic, Neuroprotection | nih.gov |
| Tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-one | GABA(A) Receptor | Anxiolytic | nih.gov |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione | HCV RNA-dependent RNA polymerase (RdRp) | Antiviral (Hepatitis C) | mdpi.com |
| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine (B3352237) | VCP/p97 | Anticancer (Leukemia) | nih.govresearchgate.net |
| 1H-Indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidine | HIV-1 RNase H | Antiviral (HIV) | nih.gov |
| 1H-Indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidine | Toxoplasma gondii, Leishmania major | Antiparasitic | nih.gov |
Q & A
Q. What are the critical steps for synthesizing 7,8-dihydropyrido[1,2-a]indol-9(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions or multi-step heterocyclic assembly. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to facilitate ring closure.
- Temperature Control : Maintain 80–120°C to avoid side reactions like over-oxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound from byproducts such as 9-hydroxy derivatives .
- Yield Optimization : Adjust stoichiometry of precursors (e.g., indole derivatives and pyridine analogs) using factorial design to identify critical variables .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR Analysis : Compare and NMR shifts with literature data for analogous fused-ring systems (e.g., 9-hydroxyrisperidone derivatives show distinct hydroxyl proton signals at δ 4.8–5.2 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to verify ring conformation and stereochemistry .
Advanced Research Questions
Q. How can computational chemistry improve the design of novel derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations and reaction path search algorithms:
- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate cyclization energetics and identify transition states .
- Derivative Screening : Apply molecular docking to predict bioactivity (e.g., binding affinity to neurotransmitter receptors) and prioritize synthetic targets .
- Machine Learning : Train models on existing heterocyclic reaction databases to predict optimal substituents for enhanced stability or solubility .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Address inconsistencies through systematic analysis:
- DOE (Design of Experiments) : Use fractional factorial designs to isolate variables (e.g., solvent polarity, agitation rate) affecting yield .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .
- Byproduct Profiling : Characterize impurities (e.g., N-oxide derivatives) via LC-MS and adjust oxidation inhibitors accordingly .
Q. How can researchers leverage advanced separation technologies to purify this compound from complex mixtures?
- Methodological Answer :
- Membrane Filtration : Use nanofiltration membranes (MWCO 200–300 Da) to remove low-molecular-weight impurities .
- Preparative HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation of diastereomers .
- Crystallization Screening : Test solvent/antisolvent pairs (e.g., ethanol/water) to enhance crystal purity and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
